molecular formula C13H22N6O6S B608731 mGlu2 agonist CAS No. 1311385-32-6

mGlu2 agonist

Número de catálogo: B608731
Número CAS: 1311385-32-6
Peso molecular: 390.42 g/mol
Clave InChI: FICWTZOQUXUYOK-AHKKVLALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metabotropic glutamate receptor 2 (mGlu2) agonists are classed as Group II mGlu receptor activators, modulating glutamate signaling via G-protein-coupled pathways. These compounds are implicated in treating neuropsychiatric disorders such as alcohol use disorder (AUD), anxiety, and schizophrenia. mGlu2 agonists act at the orthosteric site to suppress presynaptic glutamate release, reducing excitatory neurotransmission. Key examples include LY379268 and LY354740, which also exhibit activity at mGlu3 receptors . However, their non-selective nature has driven interest in subtype-selective agents and positive allosteric modulators (PAMs) like LY487379 and AZD8529, which enhance endogenous glutamate effects with improved specificity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

LY2979165 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de alanina en la estructura de 2812223 . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. el proceso general implica la formación de un profármaco mediante la unión de un aminoácido (alanina) al compuesto activo (2812223) para mejorar sus propiedades farmacocinéticas .

Métodos de Producción Industrial

Los métodos de producción industrial para LY2979165 no están ampliamente documentados en fuentes públicamente disponibles. Típicamente, estos compuestos se producen en entornos de laboratorio controlados siguiendo las Buenas Prácticas de Fabricación (GMP) para garantizar la pureza y la consistencia .

Aplicaciones Científicas De Investigación

Psychiatric Disorders

mGlu2 agonists have been studied for their potential to alleviate symptoms associated with various psychiatric conditions, particularly schizophrenia and anxiety disorders.

Schizophrenia :

  • mGlu2/3 agonists, such as LY2140023 (pomaglumetad methionil), were initially considered promising non-dopaminergic antipsychotic agents. However, Phase III clinical trials reported mixed results regarding their efficacy in treating schizophrenia symptoms, leading to reconsideration of their therapeutic viability . Despite these setbacks, ongoing research suggests that further exploration into selective mGlu2 agonists may yield new insights and potential treatments .

Anxiety Disorders :

  • Preclinical studies indicate that mGlu2 activation can reduce anxiety-like behaviors in animal models. For instance, selective mGlu2 agonists have demonstrated anxiolytic effects in tests such as the elevated plus maze and open field tests . These findings suggest that mGlu2 agonists could be developed as novel anxiolytic medications.

Addiction Treatment

mGlu2 agonists have shown promise in reducing relapse-like behaviors in addiction models, particularly concerning alcohol dependence.

  • Research indicates that compounds like LY354740 and LY379268 significantly reduce alcohol consumption and relapse-like behavior in rodent models of alcohol deprivation effect (ADE). These agonists target the corticoaccumbal pathway, which is implicated in addiction mechanisms . Importantly, these treatments did not lead to tolerance development, suggesting a favorable safety profile for long-term use .

Pain Management

The analgesic potential of mGlu2 agonists has been explored in various pain models.

  • Studies have demonstrated that activation of mGlu2 receptors can exert anti-nociceptive effects in preclinical models of both acute and chronic pain. For example, administration of mGlu2/3 agonists has been shown to reduce nociceptive behaviors in formalin pain tests and alleviate mechanical allodynia in neuropathic pain models . This suggests that mGlu2 agonists may serve as effective analgesics with a distinct mechanism compared to traditional opioid therapies.

Neurodegenerative Diseases

Research into the role of mGlu2 agonists in neurodegenerative diseases is ongoing, with promising findings related to conditions such as Alzheimer's disease.

  • The application of mGlu2 agonists has been linked to cognitive enhancement in models of Alzheimer's disease. For instance, the compound LY2140023 has shown clinical relevance by improving cognitive deficits associated with this condition . Further studies are needed to elucidate the mechanisms through which mGlu2 modulation affects neurodegeneration and cognitive function.

Summary Table of Applications

Application Area Key Findings Example Compounds
Psychiatric DisordersPotential treatment for schizophrenia; mixed clinical trial resultsLY2140023
Addiction TreatmentReduces relapse-like behavior; effective in alcohol dependence modelsLY354740, LY379268
Pain ManagementAnti-nociceptive effects observed in acute and chronic pain modelsLY354740, LY379268
Neurodegenerative DiseasesCognitive enhancement observed; further research neededLY2140023

Comparación Con Compuestos Similares

mGlu2/3 Orthosteric Agonists vs. mGlu2-Selective Agonists

mGlu2/3 Agonists (e.g., LY379268, LY354740):

  • Mechanism : Activate both mGlu2 and mGlu3 receptors.
  • Efficacy :
    • Reduce alcohol relapse and cue-induced reinstatement in preclinical models but require high doses to suppress maintenance drinking, often causing motor impairment .
    • Chronic use induces tolerance due to receptor desensitization .
  • Limitations : Poor CNS penetration and off-target effects (e.g., nausea, sedation) .

mGlu2-Selective Agonists (e.g., LY395756):

  • Mechanism : Activate mGlu2 while antagonizing mGlu3, enhancing subtype specificity .
  • Efficacy :
    • In hippocampal slices, LY395756 inhibited synaptic transmission in "sensitive" tissues (EC₅₀ <1 µM) but antagonized mGlu3 in "insensitive" tissues (IC₅₀ ~1 µM) .
  • Advantages : Avoids mGlu3-mediated side effects, enabling targeted modulation .

mGlu2 PAMs vs. Orthosteric Agonists

mGlu2 PAMs (e.g., LY487379, AZD8529, JNJ-40411813):

  • Mechanism : Bind allosterically to enhance glutamate’s effects without direct receptor activation.
  • Efficacy :
    • LY487379 reduced alcohol deprivation effect (ADE) in rats without tolerance development .
    • AZD8529 suppressed cue-induced alcohol-seeking in reinstatement models .
  • Advantages: No tolerance with chronic use . Higher selectivity and fewer off-target effects compared to orthosteric agonists .

Comparison Table :

Compound Type Example Selectivity Alcohol Relapse Efficacy Tolerance Risk Key Side Effects
mGlu2/3 Agonist LY379268 Low (mGlu2/3) Moderate (high doses) High Motor impairment
mGlu2-Selective Agonist LY395756 High (mGlu2) High (synaptic inhibition) Low None reported
mGlu2 PAM LY487379 High (mGlu2) High (ADE reduction) None Weight loss (combo use)

Structural and Functional Insights

  • Receptor Dimerization :
    • mGlu2 forms homodimers and heterodimers (e.g., mGlu2/3, mGlu2/4, mGlu2/7). Heterodimers exhibit distinct pharmacology; e.g., JNJ404 PAM acts as a full agonist on mGlu2/3 but a weak agonist on mGlu2/4 .
    • In mGlu2/7 heterodimers, mGlu7 dominates G-protein coupling unless mGlu2 is activated by a PAM .
  • Negative allosteric modulators (NAMs) like RO4988546 disrupt agonist binding, offering tools to dissect mGlu2/3 contributions .

Clinical and Preclinical Challenges

  • Agonist Limitations :
    • Tolerance (e.g., LY379268) and poor translational outcomes due to receptor desensitization .
    • Mixed results in human trials (e.g., LY354740 showed anxiolytic effects in panic models but failed in schizophrenia) .
  • PAM Advantages: THRX-195518 (novel PAM) demonstrated neuroprotection against glutamate toxicity with favorable ADMET profiles .

Actividad Biológica

Metabotropic glutamate receptor 2 (mGlu2) agonists have emerged as promising therapeutic agents in various neurological and psychiatric disorders. This article provides a comprehensive overview of their biological activity, supported by recent research findings, case studies, and detailed data tables.

Overview of mGlu2 Agonists

mGlu2 receptors are part of the metabotropic glutamate receptor family, which modulates neurotransmitter release and synaptic plasticity. Activation of mGlu2 receptors has been linked to several physiological processes, including cognition, mood regulation, and the modulation of addictive behaviors.

mGlu2 agonists primarily exert their effects through the inhibition of adenylyl cyclase and modulation of ion channels, leading to decreased neuronal excitability. They can also influence the release of various neurotransmitters, including dopamine and serotonin, which are critical in mood disorders and addiction.

Table 1: Primary Transduction Mechanisms of mGlu2 Agonists

MechanismEffect
G_i/G_o familyInhibition of adenylyl cyclase
Potassium channelsHyperpolarization

Safety and Tolerability

A Phase 1 study evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel mGlu2 agonist (LY2979165) in healthy males. The study found that doses up to 400 mg were well tolerated over 14 days with common side effects including dizziness and nausea. Notably, cerebrospinal fluid (CSF) concentrations exceeded the effective concentration for mGlu2 activation at doses of 60 mg or higher .

Efficacy in Alcohol Dependence

Research has demonstrated that mGlu2/3 agonists can significantly reduce relapse-like drinking behaviors in animal models. In a study utilizing the alcohol deprivation effect model, both LY379268 and LY354740 showed a dose-dependent reduction in alcohol-seeking behavior without leading to tolerance development . These findings suggest that mGlu2 activation may counteract the neurobiological mechanisms underlying addiction.

Case Studies

  • Generalized Anxiety Disorder (GAD) :
    A study involving the mGlu2/3 receptor agonist LY544344 reported significant improvements in anxiety scores compared to placebo. However, the trial was discontinued due to preclinical findings of convulsions associated with high doses .
  • Psychotic Disorders :
    Another investigation into SAR218645, a positive allosteric modulator for mGlu2, indicated potential antipsychotic-like effects in rodent models. This compound enhanced the response to glutamate and showed efficacy in reducing hyperlocomotion induced by psychostimulants .

Phosphorylation and Regulation

Research has identified critical phosphorylation sites on mGlu2 receptors that regulate their function. For instance, phosphorylation at serine 843 by protein kinase A (PKA) is essential for modulating G protein coupling to mGlu2 receptors. This mechanism may underlie some of the physiological effects observed with mGlu2 activation .

Table 2: Key Phosphorylation Sites on mGlu2 Receptors

SiteFunction
S675Minor phosphorylation site; less impactful
S843Major site; crucial for PKA modulation

Q & A

Basic Research Questions

Q. What in vitro assays are most reliable for assessing mGlu2 agonist potency and selectivity?

Answer:

  • [35S]GTPγS Binding Assays : Measure G-protein activation (EC50) in Chinese Hamster Ovary (CHO) cells expressing human mGlu2 receptors. LY379268, for example, demonstrates EC50 values of 2.69 nM (mGlu2) and 4.48 nM (mGlu3), with >80-fold selectivity over group I/III receptors .
  • Ca²⁺ Mobilization Assays : Use Fluorescent Drug Screening Systems (FDSS) to validate functional selectivity across mGlu subtypes (e.g., mGlu1, 3, 5, 7, 8) and exclude off-target activity .
  • Competition Binding : Assess receptor subtype specificity using radioligands like [3H]LY341495. For example, LY541850 exhibits this compound/mGlu3 antagonist activity (IC50: 0.161 μM vs. 0.038 μM) .

Q. Which experimental models are used to evaluate mGlu2 agonists in neurological disorders?

Answer:

  • Epilepsy : LY379268 reduces electrographic seizures in pilocarpine-induced status epilepticus (mice) and 6Hz psychomotor seizure models (rats) .
  • Schizophrenia : LY354740 and prodrugs (e.g., LY2140023) are tested in prepulse inhibition (PPI) and phencyclidine (PCP)-induced hyperlocomotion models .
  • Synaptic Plasticity : Electrophysiological recordings in nucleus accumbens (NAc) slices show mGlu2/3 agonists induce long-term depression (LTD) via cAMP-PKA pathways .

Advanced Research Questions

Q. How do mGlu2/3 heterodimers influence pharmacological responses to agonists and allosteric modulators?

Answer:

  • Heterodimer-Specific Effects : mGlu2/3 dimers exhibit stronger responses to PAMs (e.g., JNJ404) than mGlu2/2 or mGlu2/4 dimers. For example, JNJ404 potentiates glutamate efficacy in mGlu2/3 but acts only as a weak agonist in mGlu2/4 .
  • Experimental Methods : Co-express dimer pairs in cells and use Ca²⁺ imaging or [3H]-LY354740 binding to assess compound activity. mGlu2/7 and mGlu2/8 dimers show unique pharmacology, with LY35 (group II agonist) outperforming L-AP4 .

Q. What methodological approaches differentiate mGlu2 vs. mGlu3 receptor contributions in synaptic plasticity?

Answer:

  • Subtype-Selective Tools : LY395756 acts as an this compound/mGlu3 antagonist. In hippocampal slices, its effects correlate with mGlu2 expression levels, validated via mGlu2/3 knockout models .
  • Electrophysiology : Field EPSP recordings in CA1-stratum lacunosum moleculare reveal heterogeneous responses to LY395756, segregating slices into "sensitive" (mGlu2-dominated) and "insensitive" (mGlu3-dominated) groups .

Q. How does chronic this compound administration induce rapid tolerance compared to PAMs?

Answer:

  • Mechanistic Insights : Chronic LY354740 (agonist) causes rapid tolerance in sleep-wake models, likely due to receptor internalization. In contrast, PAMs (e.g., JNJ-42153605) sustain efficacy by modulating endogenous glutamate without desensitization .
  • In Vitro Validation : [35S]GTPγS binding assays show sustained PAM activity even after repeated dosing, unlike agonists .

Q. What ligand efficiency metrics guide optimization of mGlu2 PAMs for clinical use?

Answer:

  • Key Metrics : Ligand efficiency (LE >0.3) and lipophilic ligand efficiency (LLE >5) prioritize compounds with balanced potency and pharmacokinetics. For example, sulfonamide-based PAMs exhibit optimal LE/LLE for CNS penetration .
  • Clinical Translation : Compounds like ADX71149 (mGlu2 PAM) show efficacy in 6Hz seizure models without tachyphylaxis, highlighting advantages over direct agonists .

Q. How do mGlu2 agonists interact with 5-HT2A receptors in behavioral models?

Answer:

  • Bidirectional Cross-Talk : Chronic LY379268 reduces 5-HT2A agonist responses (e.g., 25CN-NBOH) in head-twitch assays. Conversely, 5-HT2A agonist pretreatment diminishes mGlu2/3-LTD in NAc slices .
  • Molecular Analysis : Cortical 5-HT2A receptor expression decreases in LY341495-treated mice, validated via qPCR and immunohistochemistry .

Q. What structural insights inform the design of mGlu2-selective agonists?

Answer:

  • Homology Modeling : Use mGlu5 crystal structures (PDB 4OO9) and β2-adrenoceptor templates to predict ligand-binding pockets. Mutagenesis of residues (e.g., Ser5.42) clarifies allosteric vs. orthosteric interactions .
  • X-Ray Crystallography : Resolve LY541850-bound mGlu2 amino-terminal domains to identify C4-substituent roles in mGlu2/3 selectivity .

Propiedades

IUPAC Name

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWTZOQUXUYOK-AHKKVLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735345
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311385-32-6
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2979165 AMMONIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.